N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocyclic compound), a fluorophenyl group, a methoxyphenyl group, and an amide group. These functional groups could potentially give the compound a range of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would likely be a key feature of the structure. The fluorophenyl and methoxyphenyl groups would likely add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom in the fluorophenyl group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction. The amide group could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase the compound’s stability and lipophilicity, while the amide group could potentially form hydrogen bonds with other molecules .Scientific Research Applications
Structural Analysis and Properties
- The study by Köysal et al. (2005) focused on the structures of related compounds, highlighting how the methoxy/methyl-substituted phenyl groups interact with other parts of the molecule, which is essential for understanding the compound's reactivity and potential applications (Köysal et al., 2005).
Antioxidant and Anticancer Activity
- Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds with structures similar to N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide, and found significant antioxidant and anticancer activities in certain derivatives (Tumosienė et al., 2020).
Antimicrobial Activity
- Helal et al. (2013) discussed the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives, noting their significant antibacterial and antifungal activities. These findings are relevant as they suggest the potential of related compounds in antimicrobial applications (Helal et al., 2013).
Fluorescent Properties for Photophysical Applications
- Li et al. (2009) synthesized a fluorophore related to the compound , demonstrating its potential in solvents with different dielectric constants, indicating its application in photophysical studies (Li et al., 2009).
Future Directions
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-15-20(28-22(25-15)17-4-3-5-18(23)14-17)12-13-24-21(26)11-8-16-6-9-19(27-2)10-7-16/h3-7,9-10,14H,8,11-13H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQJULGAUTYTLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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